2,3-Difluoro-D-Phenylalanine
Overview
Description
2,3-Difluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring
Mechanism of Action
Target of Action
It is known that d-phenylalanine, a closely related compound, interacts with kynurenine–oxoglutarate transaminase 1 and corticoliberin in humans . These proteins may also be potential targets for 2,3-Difluoro-D-Phenylalanine.
Mode of Action
D-Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .
Biochemical Pathways
D-phenylalanine, a structurally similar compound, is known to be involved in the metabolism of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . It is plausible that this compound may affect similar biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of d-phenylalanine, a closely related compound, are known . The absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of D-Phenylalanine are all documented . These properties may provide a basis for understanding the potential pharmacokinetics of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-D-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.
Reduction: Reduction reactions can yield different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines .
Scientific Research Applications
2,3-Difluoro-D-Phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Comparison with Similar Compounds
- 2,4-Difluoro-D-Phenylalanine
- 3,5-Difluoro-D-Phenylalanine
- 2,3-Difluoro-L-Phenylalanine
Comparison: 2,3-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical and biological properties. Compared to other fluorinated phenylalanines, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(2R)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXKFDPNKLPHX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428102 | |
Record name | 2,3-Difluoro-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-59-2 | |
Record name | 2,3-Difluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266360-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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